4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide
Description
4-[(9-Cyclopropyl-9H-purin-6-yl)amino]benzamide is a purine derivative characterized by a cyclopropyl substituent at the N9 position of the purine ring and a benzamide group at the C6 position. Its molecular formula is C₁₆H₁₅N₇O, with a molecular weight of 329.34 g/mol (derived from modifications to the base structure described in and ). The cyclopropyl group at N9 introduces steric and electronic effects that influence solubility, metabolic stability, and target binding compared to other N9-substituted purines.
Properties
IUPAC Name |
4-[(9-cyclopropylpurin-6-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c16-13(22)9-1-3-10(4-2-9)20-14-12-15(18-7-17-14)21(8-19-12)11-5-6-11/h1-4,7-8,11H,5-6H2,(H2,16,22)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKJDZNCRFQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide typically involves the reaction of 9-cyclopropyl-9H-purine-6-amine with 4-aminobenzamide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and enable the efficient production of the compound in large quantities. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions, such as elevated temperatures or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these interactions are complex and may vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects at N9
The N9 position of purine derivatives is critical for modulating biological activity and physicochemical properties. Key comparisons include:
Key Insights :
- Cyclopropyl : The small, rigid cyclopropyl group may reduce metabolic oxidation compared to phenyl or alkyl groups, enhancing stability .
- Phenyl : Aromatic substituents like phenyl can improve binding affinity to hydrophobic pockets in kinases but may reduce solubility .
- Isopropyl : Increased steric bulk may hinder target engagement but improve membrane permeability .
Substituent Effects at C6
The C6 position is often functionalized to modulate target selectivity and solubility:
Key Insights :
- Benzamide : The benzamide group in the target compound contributes to π-stacking interactions but results in poor aqueous solubility (~22.6 µg/mL in analogues), necessitating prodrug strategies .
- Chloroethylamine : Halogenation at C2/C6 enhances cytotoxicity but may increase off-target effects .
- Sulfonyl carboxamide : Polar groups improve solubility but may reduce cell permeability .
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- Solubility : The benzamide group in the target compound likely results in poor aqueous solubility, similar to analogues (e.g., 22.6 µg/mL for unsubstituted benzamide derivatives) .
- cLogP : Cyclopropyl substitution may lower cLogP compared to phenyl (e.g., cLogP = 3.2 for AP24163 derivatives), balancing lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
